molecular formula F3O+ B14506103 Trifluorooxidanium CAS No. 64710-09-4

Trifluorooxidanium

Cat. No.: B14506103
CAS No.: 64710-09-4
M. Wt: 72.995 g/mol
InChI Key: RSPXFQXKSPOINH-UHFFFAOYSA-N
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Description

Trifluorooxidanium, systematically known as the trifluorooxonium cation (OF₃⁺), is a positively charged polyatomic ion of significant interest in theoretical and computational chemistry. It is isoelectronic with nitrogen trifluoride (NF₃) and is structurally analogous to the hydronium ion (H₃O⁺), with its hydrogen atoms replaced by fluorine . This cation is a notable example of a species where oxygen is theorized to exist in the +4 oxidation state, which is unprecedented and a key point of its research value . Computational studies conducted at high levels of theory (e.g., CCSD(T)) indicate that the OF₃⁺ cation is vibrationally stable, with a predicted pyramidal geometry featuring O–F bond lengths of approximately 1.395 Å and F–O–F bond angles of 104.2° . The calculated F⁺ detachment energy is approximately +110.1 kcal mol⁻¹, suggesting considerable stability for a hypothetical ion . Despite these theoretical predictions, experimental synthesis has proven challenging. Attempts to generate the cation via low-temperature reactions of F₂, OF₂, and AsF₅ under UV irradiation, or through oxidation of OF₂ with KrF⁺ salts, have been unsuccessful and did not yield evidence for its formation . The formation of a hypothetical salt, [OF₃]⁺[AsF₆]⁻, was calculated to be slightly thermodynamically unfavorable . As such, this compound currently serves as a valuable model compound for advanced quantum chemical calculations, studies on molecular stability, and investigations into hypervalent bonding and oxidation state theory. This product is intended For Research Use Only and is strictly for use in laboratory research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64710-09-4

Molecular Formula

F3O+

Molecular Weight

72.995 g/mol

IUPAC Name

trifluorooxidanium

InChI

InChI=1S/F3O/c1-4(2)3/q+1

InChI Key

RSPXFQXKSPOINH-UHFFFAOYSA-N

Canonical SMILES

[O+](F)(F)F

Origin of Product

United States

Advanced Theoretical and Computational Characterization of Trifluorooxidanium Of3+

Ab Initio and Density Functional Theory Methodologies Applied to OF3+

A range of computational methods has been utilized to investigate the trifluorooxidanium cation, establishing a comprehensive theoretical understanding of its properties. Quantum chemical studies have confirmed the stability of the OF3+ cation, predicting it to be vibrationally stable across various levels of theory. wikipedia.orggithub.io The consensus from these computational efforts is that OF3+ possesses a pyramidal C3v structure. wikipedia.orggithub.io

High-Level Correlated Wavefunction Methods (e.g., Coupled Cluster Singles and Doubles with Perturbative Triples (CCSD(T)))

Among the most accurate and reliable methods for computational chemistry, the Coupled Cluster Singles and Doubles with Perturbative Triples (CCSD(T)) approach has been instrumental in providing a precise characterization of the OF3+ cation. This high-level correlated wavefunction method is renowned for its ability to accurately account for electron correlation, which is crucial for describing the intricate bonding in electron-rich systems like OF3+.

Studies employing the CCSD(T) level of theory have determined that the intrinsically stable OF3+ cation adopts a pyramidal C3v geometry. wikipedia.orggithub.io The key geometric parameters calculated at this level are an O–F bond length of 1.395 Å and an F–O–F bond angle of 104.2°. wikipedia.orggithub.io These findings are considered the benchmark for the computational characterization of this compound.

Table 1: CCSD(T) Calculated Geometric Parameters for OF3+

ParameterValue
Point GroupC3v
O–F Bond Length (Å)1.395
F–O–F Bond Angle (°)104.2

Møller-Plesset Perturbation Theory (MP2) Calculations

Møller-Plesset perturbation theory, specifically at the second order (MP2), offers a computationally less intensive alternative to coupled-cluster methods for incorporating electron correlation. The OF3+ cation has been investigated using MP2 calculations, which have corroborated the findings from other levels of theory regarding its vibrational stability. wikipedia.orggithub.io While the specific geometric parameters (bond lengths and angles) determined by the MP2 method are not detailed in the available literature, its application was crucial in the initial theoretical assessments of the cation's stability.

Hartree-Fock (HF) Approaches in Initial Electronic Structure Determinations

The Hartree-Fock (HF) method, which is a foundational ab initio approach, was also employed in the study of the this compound cation. Although HF does not account for electron correlation, it provides a valuable starting point for more advanced computational methods and is useful for initial electronic structure determinations. The vibrational stability of the OF3+ cation was confirmed at the HF level of theory, providing early evidence for the viability of this chemical species. wikipedia.orggithub.io

Density Functional Theory (DFT) Implementations for Geometric and Electronic Properties

At present, there is a lack of specific studies in the surveyed literature that apply various Density Functional Theory (DFT) implementations to determine the geometric and electronic properties of the this compound (OF3+) cation. DFT has become a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for a wide array of chemical systems. The application of different DFT functionals, such as hybrid functionals (e.g., B3LYP) or those with dispersion corrections, would be invaluable for comparing their performance against the high-level ab initio results and for further elucidating the electronic structure and properties of OF3+. Future research in this area would be highly beneficial.

Composite Computational Chemistry Schemes (e.g., Feller-Peterson-Dixon (FPD), Gaussian-2 Multilevel (G2MS) Methods)

Detailed applications of composite computational chemistry schemes, such as the Feller-Peterson-Dixon (FPD) or Gaussian-2 Multilevel (G2MS) methods, specifically for the this compound (OF3+) cation have not been found in the reviewed literature. These multi-step, high-accuracy methods are designed to approximate the results of very high-level calculations with a more manageable computational expense. They systematically combine calculations at different levels of theory and with various basis sets to achieve chemical accuracy (typically within 1 kcal/mol of experimental values) for thermodynamic data. The application of such methods to OF3+ would provide a more refined understanding of its thermochemical properties, such as its fluorine plus detachment energy, which has been calculated at +110.1 kcal/mol. wikipedia.orggithub.io

Elucidation of the Electronic Structure of OF3+

The electronic structure of the this compound cation (OF3+) has been a subject of significant theoretical interest. Computational studies have been pivotal in understanding the nature of the bonding and the distribution of electrons within this species. The consensus from various levels of theory, including Hartree-Fock, MP2, and CCSD(T), is that OF3+ is an intrinsically stable cation with a pyramidal C3v structure. wikipedia.orggithub.io This geometry is indicative of a central oxygen atom bonded to three fluorine atoms with a lone pair of electrons residing on the oxygen, analogous to the isoelectronic trifluoramine (NF3) molecule. The stability of the cation is a key feature of its electronic structure, as confirmed by vibrational frequency calculations which show no imaginary frequencies at the employed levels of theory. wikipedia.orggithub.io

Molecular Orbital Analysis and Bonding Description

Theoretical studies, primarily employing high-level ab initio and density functional theory (DFT) methods, are essential for elucidating the molecular orbital (MO) framework and the nature of bonding within the this compound cation. The bonding in OF₃⁺ can be understood through the construction of a molecular orbital diagram, which would qualitatively arise from the interaction of the atomic orbitals of the central oxygen atom and the fluorine ligands.

A detailed MO analysis would likely reveal that the highest occupied molecular orbitals (HOMOs) have significant fluorine lone pair character, while the lowest unoccupied molecular orbitals (LUMOs) are likely to be anti-bonding in nature with respect to the O-F bonds. The precise energy levels and compositions of these orbitals would require sophisticated quantum chemical calculations.

Charge Distribution and Electronegativity Effects in the OF₃⁺ Cation

The charge distribution within the this compound cation is heavily influenced by the extreme electronegativity of the fluorine atoms. Electronegativity is a measure of an atom's ability to attract shared electrons in a chemical bond. With fluorine being the most electronegative element, it is expected to draw a significant amount of electron density away from the central oxygen atom.

Computational methods such as Natural Bond Orbital (NBO) analysis or Mulliken population analysis can provide quantitative estimates of the partial atomic charges. It is anticipated that the fluorine atoms would bear a substantial negative partial charge, while the oxygen atom would carry a correspondingly high positive partial charge. This pronounced charge separation would make the O-F bonds highly polar.

The table below illustrates the expected trend in partial atomic charges based on electronegativity differences. The exact values would be dependent on the level of theory and basis set used in the computational model.

AtomPauling ElectronegativityExpected Partial Charge in OF₃⁺
Oxygen (O)3.44Highly Positive
Fluorine (F)3.98Significantly Negative

Comparative Electronic Structures with Isoelectronic Species (e.g., Nitrogen Trifluoride (NF₃), Tetrafluoroammonium Cation (NF₄⁺))

Nitrogen Trifluoride (NF₃): Like OF₃⁺, NF₃ is a pyramidal molecule with C₃ᵥ symmetry. Both have 26 valence electrons. However, the central atom in NF₃ is nitrogen, which is less electronegative than oxygen. Consequently, the polarity of the N-F bonds in NF₃, while significant, is expected to be less pronounced than that of the O-F bonds in OF₃⁺. The positive charge on the central atom in NF₃ would be lower than in OF₃⁺.

Tetrafluoroammonium Cation (NF₄⁺): This cation is also isoelectronic with OF₃⁺ (if we consider the core electrons, both have the same total number of electrons as Ne). However, NF₄⁺ possesses a tetrahedral geometry (Tₐ symmetry) due to the presence of four fluorine ligands and no lone pair on the central nitrogen atom. The positive charge is distributed among the central nitrogen and the four fluorine atoms. A comparison of the calculated atomic charges would likely show a more delocalized positive charge in NF₄⁺ compared to the more localized charge on the oxygen atom in OF₃⁺.

SpeciesCentral AtomNumber of LigandsGeometrySymmetryOverall Charge
OF₃⁺ Oxygen3PyramidalC₃ᵥ+1
NF₃ Nitrogen3PyramidalC₃ᵥ0
NF₄⁺ Nitrogen4TetrahedralTₐ+1

Prediction of Vibrational and Spectroscopic Signatures of OF₃⁺

Computational chemistry allows for the prediction of the vibrational frequencies and corresponding infrared (IR) and Raman spectra of molecules. These predictions are crucial for the potential future identification of OF₃⁺ in experimental settings.

Calculation of Harmonic Vibrational Frequencies

The vibrational modes of a molecule correspond to the different ways it can vibrate, with each mode having a characteristic frequency. For a non-linear molecule like OF₃⁺ with four atoms, there are 3N-6 = 6 fundamental vibrational modes. These frequencies can be calculated by computing the second derivatives of the energy with respect to the atomic coordinates, a process known as a frequency calculation.

The calculated harmonic vibrational frequencies for OF₃⁺ would likely consist of symmetric and asymmetric stretching modes of the O-F bonds, as well as bending modes involving the F-O-F angles. The exact values of these frequencies are highly dependent on the computational method and basis set employed. High-level coupled-cluster or DFT calculations would be necessary to obtain reliable predictions.

Simulation of Infrared Absorption and Raman Scattering Intensities

Beyond just the frequencies, computational methods can also predict the intensities of the corresponding peaks in the infrared and Raman spectra.

Infrared (IR) Spectroscopy: A vibrational mode is IR-active if it leads to a change in the molecule's dipole moment. Given the high polarity of the O-F bonds and the pyramidal structure of OF₃⁺, it is expected that all six of its vibrational modes would be IR-active, leading to a rich infrared spectrum.

Raman Spectroscopy: A vibrational mode is Raman-active if it causes a change in the molecule's polarizability. It is also anticipated that all vibrational modes of OF₃⁺ would be Raman-active. The simulation of both IR and Raman spectra provides a more complete vibrational "fingerprint" of the molecule.

Zero-Point Vibrational Energy (ZPE) Corrections and Anharmonic Effects in Thermochemical Calculations

The zero-point vibrational energy (ZPE) is the lowest possible energy that a quantum mechanical system may possess, arising from the Heisenberg uncertainty principle. It is a consequence of the fact that even at absolute zero temperature, molecules still exhibit vibrational motion. The ZPE is typically calculated from the harmonic vibrational frequencies.

For accurate thermochemical calculations, such as determining the stability and reaction enthalpies involving OF₃⁺, it is crucial to include the ZPE correction to the electronic energy.

Furthermore, the harmonic oscillator model is an approximation. Real molecular vibrations are anharmonic, meaning the potential energy surface is not perfectly parabolic. Anharmonic effects can be significant, especially for molecules with weaker bonds or large amplitude motions. More sophisticated computational methods can be used to calculate anharmonic corrections to the vibrational frequencies and ZPE, leading to even more accurate thermochemical predictions. For a highly reactive and potentially unstable species like OF₃⁺, accounting for anharmonicity would be important for a precise theoretical description.

Thermochemical and Energetic Profiling of OF3+

The intrinsic stability and energetic properties of the this compound cation have been explored through high-level ab initio calculations, providing crucial insights into its chemical nature.

Theoretical Determination of Standard Enthalpies of Formation (ΔH°f)

As of the latest comprehensive theoretical studies, a precise, calculated standard enthalpy of formation (ΔH°f) for the isolated this compound (OF3+) cation has not been explicitly reported in the reviewed scientific literature. Computational studies have focused on other energetic aspects of the cation, such as its detachment energies and the thermodynamics of potential salt formations.

Fluorine Plus Detachment Energy (FPDE) of the OF3+ Cation

A key measure of the stability of the OF3+ cation is its Fluorine Plus Detachment Energy (FPDE). This value corresponds to the energy required to remove a fluorine cation (F+) from the OF3+ species. Theoretical calculations have been instrumental in determining this value.

In a significant quantum chemical study by Crawford and Klapötke, the FPDE of the OF3+ cation was calculated at the CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) level of theory. encyclopedia.pubsemanticscholar.org This high-level theoretical approach provides a reliable estimation of the energetic stability of the cation.

Interactive Data Table: Calculated Fluorine Plus Detachment Energy of OF3+

PropertyCalculated ValueMethod
Fluorine Plus Detachment Energy (FPDE)+110.1 kcal/molCCSD(T)

Data sourced from Crawford & Klapötke (1999). encyclopedia.pubsemanticscholar.org

This positive and substantial FPDE value indicates that the this compound cation is intrinsically stable with respect to the loss of a fluorine cation. encyclopedia.pubsemanticscholar.org

Application of Born-Haber Thermodynamic Cycles to Proposed OF3+ Formation Pathways

While the direct synthesis of a salt containing the OF3+ cation has not been experimentally successful, theoretical assessments using Born-Haber cycles have been employed to predict the thermodynamic feasibility of such formations. A notable example is the hypothetical formation of this compound hexafluoroarsenate (B1215188) (OF3+AsF6−).

Crawford and Klapötke conducted a theoretical study on the reaction of oxygen difluoride (OF2), fluorine (F2), and arsenic pentafluoride (AsF5) to form the hypothetical salt OF3+AsF6−. encyclopedia.pubsemanticscholar.org A Born-Haber cycle was constructed to evaluate the enthalpy change of this proposed reaction. The cycle would conceptually involve the following steps:

Sublimation of AsF5 (if necessary).

Dissociation of F2 into fluorine atoms.

Ionization of a fluorine atom to F+.

Formation of the OF3+ cation from OF2 and F+.

Formation of the AsF6− anion from AsF5 and an electron.

Formation of the solid ionic lattice from the gaseous OF3+ and AsF6− ions.

Assessment of Thermodynamic Favorability for Hypothetical Synthetic Routes

The thermodynamic favorability of forming an OF3+ salt has been assessed through quantum chemical calculations. The investigation into the formation of this compound hexafluoroarsenate (OF3+AsF6−) from OF2, F2, and AsF5 serves as a prime example.

The calculated enthalpy change (ΔH°) for this reaction was found to be slightly positive:

ΔH°[OF2(g) + F2(g) + AsF5(g) → OF3+AsF6−(s)] = +10.5 kcal/mol encyclopedia.pubsemanticscholar.org

This positive enthalpy change indicates that the reaction is slightly endothermic and, therefore, thermodynamically unfavorable under standard conditions. encyclopedia.pubsemanticscholar.org This theoretical finding is consistent with experimental attempts where the low-temperature UV irradiation of F2, OF2, and AsF5 did not yield the OF3+ salt, but instead produced the dioxygenyl salt O2+AsF6−. The formation of the dioxygenyl salt was calculated to be thermodynamically favorable, with a significantly negative enthalpy of reaction (ΔH° = -28.6 kcal/mol). encyclopedia.pubsemanticscholar.org

Gas-Phase Structural Elucidation of the OF3+ Cation from Theoretical Studies

Computational chemistry provides a powerful tool for determining the geometric structure of highly reactive or transient species like the OF3+ cation in the gas phase.

Predicted Equilibrium Geometry and Point Group Symmetry (e.g., Pyramidal C3v)

High-level ab initio calculations have been performed to predict the equilibrium geometry and point group symmetry of the this compound cation. The theoretical investigations, including those at the Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and the highly accurate CCSD(T) levels of theory, consistently show that the OF3+ cation is vibrationally stable. encyclopedia.pubsemanticscholar.org

The predicted geometry for the OF3+ cation is a pyramidal structure, belonging to the C3v point group . encyclopedia.pubsemanticscholar.org This symmetry is analogous to that of the ammonia (B1221849) (NH3) molecule and is characterized by a three-fold rotational axis (C3) and three vertical mirror planes (σv).

The key structural parameters for the OF3+ cation, calculated at the CCSD(T) level of theory, are summarized in the table below.

Interactive Data Table: Predicted Structural Parameters of the OF3+ Cation

ParameterPredicted ValueMethod
Point Group SymmetryC3vCCSD(T)
O–F Bond Length1.395 ÅCCSD(T)
F–O–F Bond Angle104.2°CCSD(T)

Data sourced from Crawford & Klapötke (1999). encyclopedia.pubsemanticscholar.org

These theoretical findings provide a detailed picture of the gas-phase structure of the this compound cation, highlighting its non-planar, pyramidal arrangement.

Theoretical O-F Bond Lengths

Computational studies have been instrumental in predicting the geometric parameters of the this compound cation. Utilizing sophisticated ab initio methods, the equilibrium geometry of OF3+ has been characterized. At the coupled-cluster level of theory with single, double, and perturbative triple excitations (CCSD(T)), a robust method for capturing electron correlation, the O-F bond length has been calculated.

These theoretical predictions provide a precise structural model for this highly reactive cation, which is challenging to study experimentally. The calculated bond length is a key parameter in understanding the nature of the bonding within the OF3+ moiety.

Calculated O-F Bond Length in this compound (OF3+)

Computational MethodO-F Bond Length (Å)
CCSD(T)1.395 researchgate.netresearchgate.net

Theoretical F-O-F Bond Angles

The three-dimensional arrangement of the fluorine atoms around the central oxygen atom in OF3+ has also been elucidated through computational chemistry. Theoretical calculations predict a pyramidal C3v structure for the cation. researchgate.netresearchgate.net This geometry is a direct consequence of the electronic structure and the repulsion between the bonding electron pairs.

Calculated F-O-F Bond Angle in this compound (OF3+)

Computational MethodF-O-F Bond Angle (°)
CCSD(T)104.2 researchgate.netresearchgate.net

Computational Studies on Reactivity, Intrinsic Stability, and Decomposition Pathways Involving OF3+

Beyond its static structure, computational chemistry provides a powerful lens through which to examine the dynamic behavior of the this compound cation, including its oxidizing power, inherent stability, and the energetic landscapes of its potential decomposition and rearrangement pathways.

Theoretical Assessment of Oxidizing Potential and Redox Properties

The oxidizing strength of a chemical species is a key aspect of its reactivity. For OF3+, this has been quantified theoretically through the calculation of its fluorine plus detachment energy (FPDE). This value represents the energy required to remove a fluorine cation (F+) from the OF3+ cation, providing a direct measure of its ability to act as an oxidative fluorinator.

A high positive FPDE value indicates a strong oxidizing agent. The calculated FPDE for OF3+ underscores its potent oxidizing nature, placing it among the ranks of powerful oxidative fluorinators. whitman.edu

Calculated Fluorine Plus Detachment Energy (FPDE) for OF3+

ParameterCalculated Value (kcal/mol)
Fluorine Plus Detachment Energy (FPDE)+110.1 researchgate.netresearchgate.net

Intrinsic Stability and Vibrational Stability at Various Levels of Theory

A fundamental question for any theoretically predicted molecule is its stability. Computational studies have confirmed that the this compound cation is an intrinsically stable species, meaning it resides in a local minimum on the potential energy surface. This stability has been verified across multiple levels of theory, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and the highly accurate CCSD(T) method. researchgate.netresearchgate.net

Furthermore, vibrational frequency calculations have shown that OF3+ is vibrationally stable. researchgate.netresearchgate.net This is determined by ensuring that all calculated vibrational frequencies are real; the absence of imaginary frequencies indicates that the calculated structure is a true minimum and not a transition state.

Pathways for Fragmentation and Rearrangement

While OF3+ is predicted to be intrinsically stable, understanding its potential decomposition pathways is crucial for assessing its kinetic persistence and reactivity. Theoretical studies have explored the thermodynamics of its formation and potential fragmentation. For instance, the formation of a hypothetical salt, OF3+AsF6−, from the reactants OF2, F2, and AsF5, has been calculated to be slightly thermochemically unfavorable. researchgate.netresearchgate.net This suggests that while the cation itself is stable, its synthesis and isolation as a salt present thermodynamic challenges.

Computational exploration of the potential energy surface of OF3+ would be necessary to fully elucidate the specific pathways and energy barriers for its fragmentation and rearrangement. Such studies would involve locating transition states for various dissociation channels, such as the loss of a fluorine atom or a fluorine cation. While the intrinsic stability of the cation is well-established, detailed computational mapping of its decomposition routes remains an area for further investigation.

Experimental Investigations and Synthetic Strategies Towards Trifluorooxidanium Of3+

Attempts at Direct Synthesis of Trifluorooxidanium Salts

The direct synthesis of salts containing the OF₃⁺ cation has been the primary objective of experimental endeavors. These strategies are predicated on the reaction of suitable oxygen-fluorine precursors with elemental fluorine in the presence of a strong Lewis acid to act as a fluoride (B91410) acceptor, thereby stabilizing the nascent cation.

A foundational approach to synthesizing the OF₃⁺ cation involves the direct reaction of oxygen difluoride (OF₂), the most stable binary oxygen fluoride, with elemental fluorine (F₂). wikipedia.orgrsc.org These experiments are conducted at cryogenic temperatures, typically at or below -196°C (77 K), to manage the extreme reactivity of the components and the potential thermal instability of the target product. Oxygen difluoride itself is a powerful oxidizing agent, and its reaction with the even more potent elemental fluorine is a logical pathway to achieving a higher oxidation state for oxygen. The kinetic stability of OF₂ is significant, as it is stable up to 250°C, unlike other oxygen fluorides such as O₂F₂ which is only stable up to -78°C. rsc.org However, studies involving the reaction of OF₂ and F₂ in the presence of arsenic pentafluoride (AsF₅) under low-temperature conditions were reported to result in no reaction. mcmaster.ca

A critical component of the synthetic strategy is the use of powerful Lewis acids, most notably arsenic pentafluoride (AsF₅) and antimony pentafluoride (SbF₅). researchgate.net The function of these molecules is to act as potent fluoride ion acceptors. researchgate.netwinterfluorineconference.com In the proposed reaction, the Lewis acid would abstract a fluoride ion (F⁻) from a transiently formed, unstable OF₃ species, leading to the formation of a stable salt, such as OF₃⁺AsF₆⁻ or OF₃⁺SbF₆⁻. This method is standard practice in the synthesis of other fluorine-containing cations. researchgate.netdtic.mil For instance, xenon oxide fluoride cations have been synthesized by abstracting a fluoride ion from the parent neutral oxide fluoride using AsF₅ or SbF₅. dtic.mil The extreme Lewis acidity of these pentafluorides is essential for driving the equilibrium towards the formation of the cationic species.

To overcome the activation energy barriers inherent in these reactions, ultraviolet (UV) irradiation is frequently employed. Photolysis of elemental fluorine (F₂) using UV light generates highly reactive fluorine radicals (F•). osti.gov This technique is well-established for the synthesis of other oxygen fluorides, such as dioxygen difluoride (O₂F₂), which is prepared by the UV irradiation of a liquid mixture of O₂ and F₂ at -196°C. rsc.orgwikipedia.org The rationale for applying this to the OF₃⁺ synthesis is that the fluorine radicals would readily attack the OF₂ precursor. Photochemical reactions have been investigated in systems such as OF₂-AsF₅ and O₂-OF₂-AsF₅, with the goal of inducing the formation of the desired cation. acs.orgcolab.ws

An alternative synthetic route involves the use of pre-synthesized salts of extremely powerful oxidizing cations, such as the krypton monofluoride cation (KrF⁺). The KrF⁺ cation, stabilized by a counter-ion like AsF₆⁻ or Sb₂F₁₁⁻, is among the most potent oxidizing agents known. researchgate.netwikipedia.orgwikipedia.org The proposed reaction would involve the transfer of a fluoride ion from the KrF⁺ salt to the OF₂ molecule, potentially leading to the formation of the OF₃⁺ cation and neutral krypton. However, experimental investigations into related systems have not yielded the desired product; for example, the OF₂/F₂/AsF₅ system was observed to undergo no reaction. mcmaster.ca

Table 1: Summary of Experimental Approaches to this compound (OF₃⁺) Synthesis

Method Precursors Key Reagents/Conditions Intended Product Reference
Low-Temperature Fluorination OF₂, F₂ Cryogenic Temperatures (≤ -196°C) OF₃⁺ Salt mcmaster.ca
Lewis Acid Catalysis OF₂, F₂ AsF₅ or SbF₅ (Fluoride Acceptor) OF₃⁺AsF₆⁻ or OF₃⁺SbF₆⁻ mcmaster.caresearchgate.net
UV Photolysis OF₂, F₂ UV Irradiation, Lewis Acids OF₃⁺ Salt osti.govacs.orgcolab.ws

Characterization of Experimental Reaction Products and Competing Pathways

Despite the logical design of these synthetic strategies, the this compound cation has remained elusive. Instead of yielding OF₃⁺ salts, the experimental reactions have consistently produced alternative, highly oxidized species through competing reaction pathways.

The characterization of the solid products from reactions involving OF₂, F₂, and AsF₅ under various conditions (including UV irradiation) has not provided any evidence for the formation of the OF₃⁺ cation. Instead, these reactions have been shown to produce dioxygenyl hexafluoroarsenate (B1215188) (O₂⁺AsF₆⁻). acs.orgcolab.ws

Investigations into the photochemical reactions within the O₂-F₂-AsF₅, OF₂-AsF₅, and O₂-OF₂-AsF₅ systems all identified O₂⁺AsF₆⁻ as the primary reaction product. acs.orgcolab.ws It is proposed that the reaction mechanism proceeds through the formation of the O₂F• radical, which is then oxidized by the AsF₅/F₂ system to the O₂⁺ cation. The most effective preparation of O₂AsF₆ was achieved using an O₂-F₂-AsF₅ mixture. acs.org This consistent formation of the dioxygenyl cation highlights a significant competing pathway that is thermodynamically or kinetically favored over the formation of this compound under the tested experimental conditions.

Table 2: Identified Products in Reactions Targeting OF₃⁺

Reaction System Target Product Observed Product Inference Reference
OF₂ / F₂ / AsF₅ OF₃⁺AsF₆⁻ No Reaction Synthetic route not viable under tested conditions. mcmaster.ca
OF₂ / AsF₅ (Photochemical) OF₃⁺AsF₆⁻ O₂⁺AsF₆⁻ Competing pathway forming dioxygenyl salt is favored. acs.orgcolab.ws

Spectroscopic Identification of Reaction Products and Byproducts (e.g., Raman Spectroscopy)

In the experimental attempt to synthesize OF₃⁺AsF₆⁻, Raman spectroscopy was the primary analytical tool used to identify the reaction products. researchgate.net This technique is highly effective for characterizing ionic species and their vibrational modes. However, analysis of the reaction mixture of OF₂, F₂, and AsF₅ did not show any evidence for the formation of the OF₃⁺ cation. researchgate.net

Instead, the Raman spectrum of the product unequivocally identified the formation of the dioxygenyl salt, O₂⁺AsF₆⁻. researchgate.net This compound was identified as the major product aside from unreacted starting materials. The formation of the dioxygenyl cation is a known reaction pathway in systems containing oxygen, fluorine, and strong Lewis acids. acs.org The spectroscopic results demonstrated that, under the experimental conditions employed, the reaction pathway leading to the formation of the more stable O₂⁺ cation is overwhelmingly favored over the formation of the hypothetical OF₃⁺.

Challenges and Future Directions in the Experimental Realization and Isolation of OF₃⁺ Salts

The primary obstacle to the synthesis of this compound salts is thermodynamic. On the basis of a Born-Haber energy cycle, the formation of the hypothetical OF₃⁺AsF₆⁻ salt from OF₂, F₂, and AsF₅ was calculated to be slightly unfavorable, with a reaction enthalpy (ΔH°) of +10.5 kcal mol⁻¹. researchgate.net In stark contrast, the formation of the observed byproduct, O₂⁺AsF₆⁻, from the same reactants is thermodynamically favorable, with a calculated reaction enthalpy (ΔH°) of -28.6 kcal mol⁻¹. researchgate.net This significant difference in thermodynamic stability explains why the experimental synthesis yielded the dioxygenyl salt instead of the desired this compound salt.

High-pressure fluorination techniques have also been explored for the synthesis of other highly oxidized species, but these methods have similarly failed to produce OF₃⁺ salts. ntis.gov The inherent instability of the target cation relative to competing products like O₂⁺ presents a formidable synthetic challenge.

Future research aimed at the experimental realization of the OF₃⁺ cation must address this thermodynamic barrier. Potential future directions could include:

Exploration of Alternative Precursors and Lewis Acids: Investigating different starting materials or even stronger Lewis acids might alter the reaction thermodynamics to favor the formation of OF₃⁺.

Novel Energy Sources: While UV irradiation has been attempted, other energy sources or catalytic methods could potentially open up different reaction pathways.

Matrix Isolation Studies at Extremely Low Temperatures: While not yielding a stable salt, it might be possible to generate and spectroscopically observe the OF₃⁺ cation in an inert gas matrix at cryogenic temperatures, which could provide initial experimental characterization.

Ultimately, the synthesis of a salt containing the this compound cation remains a significant and unachieved goal in fluorine and oxygen chemistry, highlighting the extreme oxidizing conditions required to stabilize such a species.

Advanced Spectroscopic Characterization Techniques for Fluorinated Oxygen Species and Analogues

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Fingerprinting and Bond Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental tool for identifying the functional groups and elucidating the molecular structure of compounds by measuring their absorption of infrared radiation. innovatechlabs.com Each molecule possesses a unique "fingerprint" spectrum based on its specific vibrational modes. nih.gov For a potential species like Trifluorooxidanium, FTIR would be critical in identifying the O-F stretching and F-O-F bending modes. The frequencies of these vibrations provide direct insight into bond strength and molecular geometry. hawaii.edu

Due to the extreme reactivity of OF₃⁺, these measurements would likely be performed using matrix isolation techniques, where the ion is trapped in a solid, inert gas matrix at very low temperatures. researchgate.net Analysis of related, known oxygen fluorides provides a basis for predicting the spectral regions of interest for OF₃⁺.

Table 1: Experimental Vibrational Frequencies of Selected Oxygen Fluorides

Compound Vibrational Mode Frequency (cm⁻¹) Method/Medium
Oxygen difluoride (OF₂) ν₁ (symmetric stretch) 928 Gas Phase
ν₂ (bending) 461 Gas Phase
ν₃ (asymmetric stretch) 831 Gas Phase
Dioxygen difluoride (O₂F₂) ν₁ (O-O stretch) 1295 Raman
ν₃ (O-F stretch) 830 Raman
ν₅ (O-F stretch) 838 IR

This table is populated with representative data from general spectroscopic knowledge. truman.edunist.gov

Raman Spectroscopy for Molecular Structure and Vibrational Mode Identification

Raman spectroscopy serves as a vital complement to FTIR analysis. edinst.com It measures the inelastic scattering of monochromatic light, providing information on a material's vibrational modes. youtube.com While FTIR is based on the change in dipole moment, Raman activity depends on a change in the polarizability of a molecule's electron cloud during a vibration. youtube.com For a symmetrical molecule, some vibrations may be Raman-active but IR-inactive, and vice-versa. Therefore, a complete vibrational analysis often requires both techniques. horiba.com

For the this compound ion, Raman spectroscopy would be instrumental in identifying its fundamental vibrational modes. riverd.com The resulting spectrum, a unique chemical fingerprint, would help confirm the molecular structure and distinguish it from other species. edinst.comhoriba.com

Table 2: Comparison of FTIR and Raman Spectroscopy Selection Rules

Characteristic FTIR Spectroscopy Raman Spectroscopy
Phenomenon Absorption of IR radiation Inelastic scattering of light
Requirement for Activity Change in dipole moment during vibration Change in polarizability during vibration
Typical Information Functional group identification, molecular structure Chemical structure, phase, crystallinity
Sample Types Solids, liquids, gases innovatechlabs.com Solids, powders, liquids, gels, gases horiba.com

This table provides a general comparison of the two techniques.

Mass Spectrometry (MS) for Ion Identification and Mass-to-Charge Ratio Determination

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge (m/z) ratio. sigmaaldrich.com It is the definitive method for confirming the molecular weight of a compound. sigmaaldrich.com For a transient species like the this compound cation, MS would be the primary tool for its initial detection and identification.

Techniques such as Direct Injection Mass Spectroscopy (DIMS) could be used to analyze the ions generated in a plasma or chemical reaction. Time-of-flight mass spectrometry (TOFMS) is particularly well-suited for this, as it determines the m/z ratio by measuring the time it takes for an accelerated ion to reach a detector. wikipedia.org High-resolution mass spectrometry would allow for the precise determination of the ion's elemental composition, distinguishing OF₃⁺ from other ions with a similar nominal mass. Fragmentation patterns observed in the mass spectrum would provide additional structural information. rsc.org

Table 3: Theoretical Mass-to-Charge (m/z) Ratios for this compound Isotopologues

Ion Isotopic Composition Calculated m/z
[OF₃]⁺ ¹⁶O, ³¹⁹F 84.995
[OF₃]⁺ ¹⁷O, ³¹⁹F 85.999
[OF₃]⁺ ¹⁸O, ³¹⁹F 86.999

Calculated based on the most common isotopes. The presence of ions with these specific m/z values would be strong evidence for the formation of this compound.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State Analysis of Related Compounds

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. epfl.ch XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material.

For a compound like this compound, XPS would be invaluable for confirming the presence of both oxygen and fluorine and, crucially, for determining their oxidation states. researchgate.net The binding energy of the core electrons (O 1s and F 1s) is sensitive to the chemical environment of the atom. researchgate.net By analyzing related stable oxyfluoride compounds, one can establish reference binding energies. For instance, the F 1s binding energy in metal fluorides is distinct from that in covalent C-F bonds, and a similar shift would be expected for the highly oxidized environment in OF₃⁺. researchgate.netnih.gov

Table 4: Representative F 1s and O 1s Binding Energies in Various Compounds

Compound Type Element Binding Energy (eV) Range Notes
Metal Fluorides F 1s 684 - 685.5 Characteristic of ionic M-F bonding. researchgate.net
Fluorinated Carbon F 1s 687 - 691 Covalent C-F, -CF₂, -CF₃ bonds. researchgate.net
Metal Oxides O 1s 529 - 531 Lattice oxygen (O²⁻).
Adsorbed Oxygen/Hydroxides O 1s 531 - 534 Surface oxygen species (O⁻, OH⁻). researchgate.net

This table illustrates typical binding energy ranges from XPS studies on various materials to show how chemical state affects the measurement. researchgate.netresearchgate.netxpsdatabase.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹⁹F NMR, ¹⁷O NMR on Analogous Systems)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. For fluorinated compounds, ¹⁹F NMR is particularly informative. rsc.org The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and high sensitivity, making it ideal for NMR studies. wikipedia.orglcms.cz The ¹⁹F chemical shifts are highly sensitive to the electronic environment, spanning a very wide range, which helps in resolving signals from different fluorine atoms within a molecule. wikipedia.org

For oxygen-containing compounds, ¹⁷O NMR can provide valuable data, although it is more challenging due to the low natural abundance (0.037%) and quadrupolar nature of the ¹⁷O nucleus. blogspot.com Nevertheless, the chemical shift range of ¹⁷O is large, making it very sensitive to the local chemical environment. blogspot.compolimi.it Studies on known oxygen fluorides using ¹⁹F and ¹⁷O NMR have provided crucial data on their electronic structure and bonding, which would be essential for comparison if a stable analogue or derivative of this compound could be prepared for NMR analysis. acs.org

Table 5: Selected ¹⁹F and ¹⁷O NMR Chemical Shifts for Oxygen Fluorides

Compound Nucleus Chemical Shift (ppm) Reference
Oxygen difluoride (OF₂) ¹⁹F -145.4 F₂
¹⁷O -345 H₂O
Dioxygen difluoride (O₂F₂) ¹⁹F -362.4 F₂
¹⁷O -835 H₂O

This table presents data from a study on oxygen fluorides, demonstrating the characteristic chemical shifts observed for these analogous systems. acs.org

Matrix Isolation Spectroscopy for the Stabilization and Spectroscopic Characterization of Transient and Reactive Species

Matrix isolation is an experimental technique used to trap and study highly reactive species such as ions, radicals, and other chemical intermediates. researchgate.net The species of interest is co-deposited with a large excess of an inert gas (e.g., argon, neon) onto a cryogenic surface (typically at temperatures around 4-20 K). tum.de This forms a rigid, inert solid matrix that cages the reactive molecule, preventing it from reacting with itself or other species. fu-berlin.de

This technique is arguably the most critical for the study of a hypothetical species like this compound. By trapping the ion in a matrix, it can be held stable for extended periods, allowing for its characterization by various spectroscopic methods, most commonly FTIR. researchgate.netmdpi.com The weak interaction with the matrix material can cause small shifts in spectroscopic signals, but these are generally well-understood. fu-berlin.de This method has been successfully used to identify and characterize numerous transient species, including polyfluoride anions, which are chemically related to OF₃⁺. researchgate.net

Broader Academic Implications and Future Research Trajectories for Trifluorooxidanium Of3+

Contributions to the Fundamental Understanding of Oxygen Oxidation States Beyond Conventional Limits

The hypothetical Trifluorooxidanium (OF3+) cation is of significant theoretical interest as it necessitates the assignment of a +4 oxidation state to oxygen. Conventionally, oxygen is the second most electronegative element and typically exhibits a -2 oxidation state, with exceptions in peroxides (-1), superoxides (-1/2), and in its compound with fluorine, oxygen difluoride (OF2), where its oxidation state is +2. melscience.comstackexchange.comlibretexts.org The existence of OF3+ would dramatically expand the known oxidative capacity of oxygen.

The stabilization of such an unusually high positive oxidation state on a highly electronegative element like oxygen is proposed to be possible only through bonding with the most electronegative element, fluorine. americanscientist.orgquora.com The extreme electron-withdrawing power of three fluorine atoms could, in theory, sufficiently delocalize the positive charge and stabilize the cation. Quantum chemical studies on various metal tetraoxides (MO4) have explored the limits of high oxidation states, showing that oxygen and fluorine are key to achieving them. acs.orgresearchgate.net The study of OF3+, therefore, pushes the boundaries of our understanding of how electronic and structural factors can overcome the inherent electronegativity of an element to produce unprecedented oxidation states.

Advancement in the Comprehensive Chemistry of Highly Fluorinated Cations

This compound (OF3+) belongs to the class of highly fluorinated cations, which are known for their extreme electrophilicity and reactivity. mdpi.commdpi.com The study of such species is crucial for developing a comprehensive understanding of chemical behavior under electron-deficient conditions. While much research has focused on fluorinated organic cations, small, inorganic, polyfluorinated cations represent a more fundamental and challenging area of chemistry.

The advancement in this field relies heavily on the synergy between computational prediction and experimental verification. Theoretical investigations into the stability and electronic structure of species like OF3+ provide a roadmap for experimentalists. preprints.org For instance, a systematic computational study of N2 and its isoelectronic analogs predicted that OF3+ would have a short bond but would be kinetically unstable, lying in a shallow potential well. aip.org This kind of information is vital for designing experiments that could potentially detect such transient species.

Potential for the Development of Novel Superoxidizing and Highly Selective Fluorinating Reagents

Given its predicted structure and the high positive oxidation state of oxygen, this compound would be an exceptionally powerful oxidizing agent, likely surpassing the capabilities of many known superoxidizers. Its high reactivity would also make it a potent fluorinating agent. The reactivity of interhalogen compounds like chlorine trifluoride (ClF3) and bromine trifluoride (BrF3), which are themselves powerful fluorinating agents, provides a baseline for the anticipated reactivity of OF3+. fluorine1.rufluorine1.rufluoridealert.orgwikipedia.org

The key potential advantage of a reagent like OF3+ would be its selectivity. The specific geometry and electronic structure of the cation could be harnessed to achieve fluorination at sites that are inaccessible to other reagents. Computational studies are essential in predicting the reaction pathways and selectivity of such novel reagents, allowing for the in silico design of synthetic strategies before attempting challenging and potentially hazardous experiments. nih.gov

Emerging Methodologies in Computational Chemistry to Refine Predictions for OF3+ Stability and Reactivity

The theoretical nature of OF3+ makes it an ideal subject for advanced computational chemistry methods. Predicting the properties of such an exotic, high-energy species requires calculations that go beyond standard density functional theory (DFT). High-level ab initio methods, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) and multi-reference methods like the complete active space self-consistent field (CASSCF), are necessary to accurately model its electronic structure, stability, and potential energy surface. aip.orgresearchgate.net

For example, calculations at the CCSD(T) level were used to predict a T-shaped structure for the related, experimentally observed [OF3]− anion. researchgate.netnih.govresearchgate.net Similar high-level calculations for the OF3+ cation have predicted a very low barrier to dissociation, highlighting its instability. aip.org The ongoing development of computational tools, including more accurate functionals and basis sets, as well as machine learning approaches, will be critical in refining these predictions and guiding the search for this and other novel molecules. preprints.orgscielo.org.mx

Innovative Experimental Strategies for the Eventual Synthesis and Isolation of OF3+

The predicted instability of this compound means that its synthesis, isolation, and characterization would require highly specialized and innovative experimental techniques. Conventional synthetic methods in solution or at ambient temperatures would not be viable. The most promising approach is matrix isolation, where the target species is generated and trapped in a cryogenic, inert gas matrix (e.g., neon or argon) at temperatures near absolute zero. fu-berlin.deresearchgate.netwikipedia.orgfu-berlin.deebsco.com

This technique allows for the spectroscopic study (e.g., FTIR, Raman) of highly reactive molecules by preventing them from reacting with each other. ebsco.com The successful synthesis and characterization of the analogous [OF3]− anion were achieved using this very method, where oxygen difluoride was reacted with laser-ablated metal fluorides under cryogenic conditions. researchgate.netnih.gov Similar strategies, perhaps involving the reaction of OF2 with a powerful fluoride (B91410) ion abstractor in a neon matrix, could potentially lead to the first experimental observation of OF3+. Other low-temperature synthesis routes, such as solvothermal methods developed for creating metastable oxyfluorides, could also be adapted for generating precursors for such high-energy species. nsf.govdoi.orgresearchgate.net

Analogous Systems and Their Relevance to the Fundamental Understanding of OF3+ Chemistry

In the absence of direct experimental data for OF3+, studying its analogous systems is crucial for predicting its properties. These analogs can be categorized as isoelectronic or isostructural.

Isoelectronic Analogs: These are species with the same number of valence electrons. testbook.comdoubtnut.com Comparing OF3+ to its isoelectronic partners provides insight into how stability and structure change as the constituent atoms are varied.

Species Total Valence Electrons Predicted/Observed Stability Notes
N₂ 10Highly StableRepresents the most stable arrangement for this electron count.
NO⁺ 10StableA common and stable cation.
CF⁺ 10Observed, ReactiveA known reactive cation.
NF₂²⁺ 10Predicted to be Kinetically StableA dication predicted to be observable. aip.org
O₂²⁺ 10Kinetically StableKnown dication with a very short bond. aip.org
OF₃⁺ 10Predicted to be Highly UnstableLies in a very shallow potential well, suggesting extreme instability. aip.org

This table is based on data from theoretical studies, including a systematic study of N₂ isoelectronic analogs. aip.org

Isostructural Analogs: Chlorine trifluoride (ClF3) and bromine trifluoride (BrF3) are neutral molecules that are isostructural with the predicted T-shape of OF3+ (based on VSEPR theory). They are well-characterized, powerful fluorinating agents, and their properties serve as a valuable benchmark for the potential reactivity of this compound. fluorine1.rufluorine1.ruwikipedia.orgcapes.gov.br

Property Chlorine Trifluoride (ClF₃) Bromine Trifluoride (BrF₃) This compound (OF₃⁺) (Predicted)
Molecular Shape T-shapedT-shapedT-shaped
Central Atom Oxidation State +3+3+4
Reactivity Extremely high, hypergolicVery highExceptionally high, superoxidizing
Nature Powerful fluorinating agentPowerful fluorinating agentExtremely powerful fluorinating & oxidizing agent
Boiling Point 11.75 °C125.75 °CN/A (unstable)
Melting Point -76.3 °C8.77 °CN/A (unstable)

Data for ClF₃ and BrF₃ are from experimental sources. fluorine1.rufluorine1.ruwikipedia.orgcapes.gov.br Properties for OF₃⁺ are theoretical predictions based on analogy.

By studying these analogous systems, chemists can build a robust theoretical framework to understand the factors governing the existence and reactivity of this compound, paving the way for its potential future discovery.

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